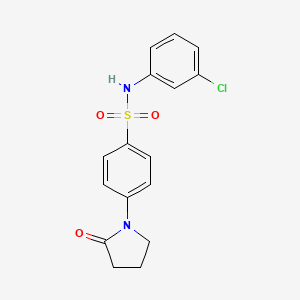

![molecular formula C17H12ClFO3 B5760816 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)

7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

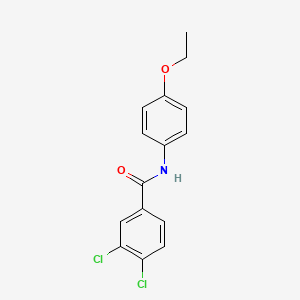

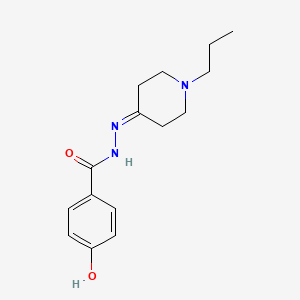

The compound “7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one” belongs to the class of organic compounds known as benzyl chlorides . These are organic compounds containing a benzene ring attached to a chlorine atom through a CH2 group .

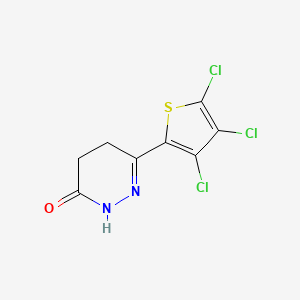

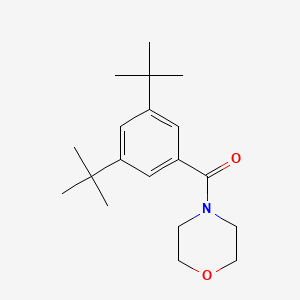

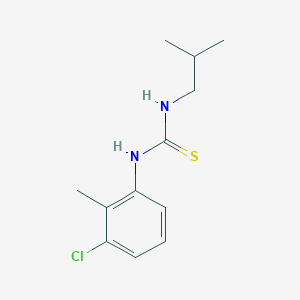

Molecular Structure Analysis

The molecular structure of this compound would consist of a chromen-2-one (a type of coumarin) ring system with a 4-methyl substituent and a 7-oxy substituent linked to a 2-chloro-4-fluorobenzyl group .Chemical Reactions Analysis

As a benzyl chloride, this compound would be expected to undergo nucleophilic substitution reactions with various nucleophiles . The presence of the electron-withdrawing fluorine atom on the benzyl group could potentially influence the reactivity of the chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxy and chloro groups could influence its solubility in various solvents .Scientific Research Applications

Pharmacology

In pharmacology, this compound could be explored for its potential as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, possibly acting as an inhibitor or modulator. The presence of a chromen-2-one moiety is particularly interesting, as it is found in many bioactive molecules with anti-inflammatory and anticancer properties .

Biochemistry

Biochemically, the compound could be used to study enzyme-substrate interactions . The fluorobenzyl group might mimic the transition state of a substrate, helping to elucidate the mechanism of action of enzymes that interact with similar structures .

Organic Synthesis

In organic synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules. Its benzylic position is reactive and could undergo further functionalization through free radical reactions or nucleophilic substitutions, expanding the chemical diversity of derived compounds .

Medicinal Chemistry

Medicinal chemists might investigate the compound’s potential as a therapeutic agent . Its structural features could be fine-tuned to improve its pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for the development of new medications .

Chemical Engineering

From a chemical engineering perspective, the compound’s synthesis and purification processes could be optimized for industrial-scale production . This would involve developing efficient and cost-effective methods for its preparation, which is crucial for its potential commercial application .

Material Science

Lastly, in material science, the compound’s unique structure could be utilized in the development of organic electronic materials . Its conjugated system and potential for electron delocalization may make it suitable for use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[(2-chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-16-8-13(4-5-14(10)16)21-9-11-2-3-12(19)7-15(11)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHUBDXFYSEWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)

![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)